6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
The compound "6-(3-Chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione" appears to be a derivative of the chemical family of imidazole diones, which are known for their biological activities. While the specific compound is not directly mentioned in the provided papers, we can infer from the related compounds that it may have potential pharmacological properties, such as inhibitory effects on cell proliferation or hypotensive activities.
Synthesis Analysis
The synthesis of related compounds, such as 2-phenyl-1H-benzo[d]imidazole-4,7-diones, involves the preparation of the core imidazole dione structure followed by various substitutions at the 1-hydrogen position to achieve the desired biological activity . The synthesis process is likely to involve multiple steps, including the formation of the imidazole ring and subsequent functionalization with appropriate substituents, such as chloro, methyl, and ethoxyethyl groups.
Molecular Structure Analysis
The molecular structure of imidazole diones is characterized by the presence of an imidazole ring fused with a dione moiety. The specific substituents on the ring, such as chloro, methyl, and ethoxyethyl groups, can significantly influence the compound's electronic distribution, conformation, and overall molecular geometry, which in turn affects its biological activity .
Chemical Reactions Analysis
Imidazole diones can undergo various chemical reactions, particularly at the reactive sites of the imidazole ring and the dione moiety. These reactions may include nucleophilic substitutions, electrophilic additions, or the formation of coordination complexes with metal ions, which can be utilized to further modify the compound or to study its interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole diones, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like ethoxyethyl groups can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and reach intracellular targets. The chloro and methyl groups may also affect the compound's acidity or basicity, which can influence its pharmacokinetics and interaction with biological systems .
properties
IUPAC Name |
6-(3-chloro-4-methylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c1-5-29-9-8-24-18(27)16-17(23(4)20(24)28)22-19-25(16)11-13(3)26(19)14-7-6-12(2)15(21)10-14/h6-7,10-11H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFXHOUADZNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=C(C=C4)C)Cl)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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